5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride
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Overview
Description
5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride is a chemical compound known for its utility in various chemical reactions, particularly in asymmetric synthesis. It is often used as a chiral auxiliary, which helps in the selective formation of one enantiomer over another in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride typically involves the reaction of benzylamine with acetone and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or phenylsilane (HSiMe₂Ph) under fluoride ion-induced conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral auxiliary. It facilitates the selective formation of one enantiomer over another by providing a chiral environment during the reaction. This selectivity is crucial in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2,2,3-trimethylimidazolidin-4-one: The non-hydrochloride form of the compound.
2,2,3-Trimethylimidazolidin-4-one: Lacks the benzyl group, which affects its reactivity and selectivity.
Uniqueness
5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride is unique due to its high diastereoselectivity in asymmetric synthesis. The presence of the benzyl group and the hydrochloride form enhances its solubility and reactivity, making it a valuable tool in chemical synthesis .
Properties
IUPAC Name |
5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFEXGDFJLJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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